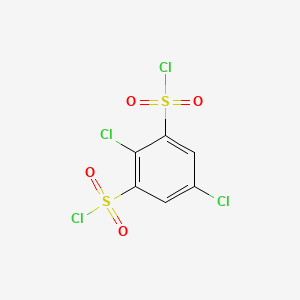
2,5-Dichlorobenzene-1,3-disulfonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichlorobenzene-1,3-disulfonyl dichloride: is a chemical compound with the molecular formula C6H2Cl4O4S2 and a molecular weight of 344.02 g/mol . It is characterized by the presence of two chlorine atoms and two sulfonyl chloride groups attached to a benzene ring. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorobenzene-1,3-disulfonyl dichloride typically involves the chlorination of benzene derivatives followed by sulfonation. One common method includes the chlorination of 1,3-dichlorobenzene to introduce the chlorine atoms at the 2 and 5 positions. This is followed by sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl chloride groups .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted at elevated temperatures and may involve the use of solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichlorobenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonyl derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Acid or base catalysts
Solvents: Organic solvents such as dichloromethane or toluene
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Derivatives: Formed by reaction with alcohols
Sulfonyl Derivatives: Formed by reaction with thiols
Scientific Research Applications
Chemistry: 2,5-Dichlorobenzene-1,3-disulfonyl dichloride is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of dyes, pigments, and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions. It is also used in the synthesis of biologically active molecules and drug candidates .
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. It is also used as a cross-linking agent and in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of 2,5-Dichlorobenzene-1,3-disulfonyl dichloride involves its ability to react with nucleophiles. The sulfonyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in modifying biomolecules and synthesizing complex organic compounds .
Molecular Targets and Pathways: The molecular targets of this compound include nucleophilic sites on proteins, nucleic acids, and other biomolecules. The pathways involved in its reactions include nucleophilic substitution and hydrolysis .
Comparison with Similar Compounds
- 2,5-Dichlorobenzene-1,3-disulfonic acid
- 2,5-Dihydroxy-benzene-1,3-disulfonyl chloride
- 4,5-Dichlorobenzene-1,3-disulfonyl fluoride
- 4,6-Dichlorobenzene-1,3-disulfonyl chloride
Uniqueness: 2,5-Dichlorobenzene-1,3-disulfonyl dichloride is unique due to its specific substitution pattern on the benzene ring and the presence of two sulfonyl chloride groups. This unique structure imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C6H2Cl4O4S2 |
|---|---|
Molecular Weight |
344.0 g/mol |
IUPAC Name |
2,5-dichlorobenzene-1,3-disulfonyl chloride |
InChI |
InChI=1S/C6H2Cl4O4S2/c7-3-1-4(15(9,11)12)6(8)5(2-3)16(10,13)14/h1-2H |
InChI Key |
XJRGBGMUGRPIHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















